2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one
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Overview
Description
2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a benzoxazole ring, a pyridine ring, and a thioether linkage, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one typically involves the reaction of 2-mercaptobenzoxazole with 2-bromo-1-(2-pyridyl)ethanone under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity . The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one can be compared with other benzoxazole derivatives, such as:
2-Benzoxazol-2-ylthio-1-(4-pyridyl)ethan-1-one: Similar structure but with a different position of the pyridine ring, leading to variations in biological activity.
2-Benzoxazol-2-ylthio-1-(2-thiazolyl)ethan-1-one: Contains a thiazole ring instead of a pyridine ring, resulting in different pharmacological properties.
2-Benzoxazol-2-ylthio-1-(2-quinolyl)ethan-1-one: Features a quinoline ring, which may enhance its anticancer activity compared to the pyridine derivative.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-pyridin-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-12(10-5-3-4-8-15-10)9-19-14-16-11-6-1-2-7-13(11)18-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJDMISQLSZILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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